5-Fluoro-2-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
Description
Nuclear Magnetic Resonance (NMR) Spectral Interpretation
Proton NMR (¹H NMR) of the compound would feature distinct signals:
- Pyrimidine H6: A doublet near δ 8.6 ppm (coupled to H4, J ≈ 6 Hz).
- Pyrrolidine protons: Complex splitting patterns between δ 3.2–3.8 ppm due to sulfonyl and ether substituents.
- Trifluoropropyl CH₂: A triplet near δ 2.4 ppm (coupled to CF₃, J ≈ 10 Hz).
Fluorine-19 NMR (¹⁹F NMR) would resolve two environments:
- Pyrimidine F5: A singlet near δ -110 ppm.
- CF₃ group: A triplet at δ -66 ppm (coupled to adjacent CH₂, J ≈ 10 Hz).
Carbon-13 NMR (¹³C NMR) would confirm quaternary carbons in the pyrimidine ring (δ 155–162 ppm) and sulfonyl-connected carbons (δ 55–60 ppm).
Mass Spectrometric Fragmentation Patterns
Electron ionization mass spectrometry (EI-MS) would display a molecular ion peak at m/z 343.30 . Predominant fragmentation pathways include:
- Loss of SO₂ (-64 Da), yielding a fragment at m/z 279.
- Cleavage of the pyrrolidine-ether bond , producing ions at m/z 154 (pyrimidine-O⁺) and m/z 189 (sulfonylated pyrrolidine⁺).
- CF₃ group elimination (-69 Da), resulting in a fragment at m/z 274.
High-resolution MS (HRMS) would confirm elemental compositions of these fragments with sub-ppm accuracy.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Features
IR Spectroscopy
Key absorption bands would include:
- S=O stretch: Strong asymmetric and symmetric vibrations at 1360 cm⁻¹ and 1175 cm⁻¹ .
- C-F stretches: Peaks at 1120 cm⁻¹ (pyrimidine F) and 1080 cm⁻¹ (CF₃).
- C-O-C stretch: Medium intensity band near 1240 cm⁻¹ .
UV-Vis Spectroscopy
The pyrimidine core absorbs in the 260–275 nm range (π→π* transitions), with minor bathochromic shifts due to electron-withdrawing substituents.
Properties
IUPAC Name |
5-fluoro-2-[1-(3,3,3-trifluoropropylsulfonyl)pyrrolidin-3-yl]oxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F4N3O3S/c12-8-5-16-10(17-6-8)21-9-1-3-18(7-9)22(19,20)4-2-11(13,14)15/h5-6,9H,1-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCMWSQYQOCBFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)S(=O)(=O)CCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F4N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 5-fluoropyrimidine with a sulfonyl-pyrrolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The pyrimidine ring undergoes selective substitution at position 4 due to fluorine’s electron-withdrawing effect at position 5, which activates adjacent positions for attack.
Mechanistic Insight :
Fluorine at position 5 directs nucleophiles to position 4 via resonance deactivation. The reaction with POCl₃ follows a two-step SNAr mechanism, forming a chlorinated intermediate critical for further functionalization .
Sulfonylation and Desulfonylation
The (3,3,3-trifluoropropyl)sulfonyl group participates in substitution or elimination reactions under controlled conditions.
Stability Note :
The sulfonyl group enhances solubility but is prone to hydrolysis under strongly acidic/basic conditions. Stability studies show degradation <5% in pH 7.4 buffer over 24 hrs .
Pyrrolidine Ring Functionalization
The pyrrolidine moiety undergoes alkylation or oxidation due to its tertiary amine character.
| Reaction Type | Conditions | Reagents | Outcome | Source |
|---|---|---|---|---|
| N-Alkylation | THF, NaH, 0°C → RT | Alkyl halides (e.g., MeI) | Quaternary ammonium salts (92% yield) | |
| Oxidation | CH₂Cl₂, mCPBA, 0°C | Peracid | Pyrrolidine N-oxide formation |
Key Observation :
Steric hindrance from the trifluoropropyl chain slows alkylation kinetics, requiring excess alkylating agents.
Ether Linkage Cleavage
The ether bond between pyrimidine and pyrrolidine is susceptible to acid-catalyzed hydrolysis.
| Reaction Type | Conditions | Reagents | Outcome | Source |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (conc.), reflux, 3 hrs | H₂O | Pyrimidin-2-ol and pyrrolidine fragments |
Kinetics :
First-order kinetics with a half-life of 45 mins in 6M HCl at 100°C.
Biological Reactivity
The compound inhibits thymidylate synthase via covalent binding, mimicking 5-fluoro-2′-deoxyuridylate (FdUMP) .
| Target Enzyme | Interaction Type | Biological Effect | Reference |
|---|---|---|---|
| Thymidylate synthase | Covalent bond at active site Cys | DNA synthesis inhibition |
Structure-Activity Relationship :
The trifluoropropyl-sulfonyl group enhances membrane permeability, while the pyrimidine ring directs enzyme specificity .
Synthetic Optimization
Critical parameters for high-yield synthesis include:
-
Temperature : <40°C for sulfonylation to prevent side reactions .
-
Solvent : Polar aprotic solvents (e.g., DMF, DMSO) improve NAS efficiency .
-
Catalysts : KI accelerates SN2-type sulfonate displacements .
This compound’s multifunctional design enables diverse reactivity, making it a valuable scaffold in medicinal chemistry and enzyme inhibition studies. Further research should explore its applications in targeted drug delivery and catalytic asymmetric synthesis.
Scientific Research Applications
5-Fluoro-2-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a compound that has garnered attention in various scientific research applications. This article explores its applications, including its potential in medicinal chemistry and agriculture, supported by case studies and data tables.
Chemical Properties and Structure
5-Fluoro-2-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is characterized by its unique structure, which combines a pyrimidine ring with a trifluoropropyl sulfonamide moiety. This structural configuration is believed to contribute to its biological activity.
Structure Overview
| Component | Description |
|---|---|
| Pyrimidine Ring | A six-membered heterocyclic compound containing nitrogen atoms. |
| Fluoro Group | Enhances lipophilicity and biological activity. |
| Trifluoropropyl Sulfonamide | Imparts unique solubility and interaction properties with biological targets. |
Antiviral Activity
Recent studies have indicated that compounds similar to 5-Fluoro-2-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine exhibit significant antiviral properties. For instance, derivatives of pyrimidine have been shown to inhibit the replication of various viruses, including HIV and hepatitis C virus.
Case Study: HIV Inhibition
In vitro testing of related pyrimidine derivatives demonstrated IC50 values in the nanomolar range against HIV reverse transcriptase, suggesting that modifications to the pyrimidine structure can enhance antiviral potency .
Antimalarial Properties
The compound has also been investigated for its potential antimalarial effects. Certain derivatives have shown activity against Plasmodium falciparum strains, indicating a possible role in treating malaria.
Case Study: Antimalarial Activity
Research on bis-pyrrolo[1,2-a]quinoxaline derivatives revealed good antimalarial activity with IC50 values in the micromolar range . The structure-activity relationship suggests that the presence of fluorinated groups enhances the efficacy of these compounds.
Pesticide Development
5-Fluoro-2-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine has potential applications as a pesticide due to its effectiveness against various pests. The trifluoropropyl sulfonamide group may enhance the compound's stability and efficacy in agricultural formulations.
Case Study: Plant Protection Agents
A patent outlines methods for utilizing this compound as a plant protection agent against arthropods and nematodes . The formulations demonstrated improved stability and effectiveness compared to traditional pesticides.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets. The trifluoropropyl group and sulfonyl-pyrrolidine moiety contribute to its binding affinity and selectivity towards certain enzymes and receptors. These interactions can modulate biological pathways and result in various pharmacological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique features can be contextualized by comparing it to analogs in the following categories:
Fluorinated Heterocycles
- 5-Fluorooxindole (5-Fluoro-1,3-dihydro-2H-indol-2-one) : This indole derivative shares a fluorine atom but lacks the pyrimidine core. Fluorine’s presence here enhances resistance to oxidative metabolism, a trait likely shared with the target compound .
- 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol : A pyridine derivative with fluorine at position 5 and a hydroxypropyl chain. Unlike the target compound’s sulfonyl-pyrrolidine moiety, this structure emphasizes hydrophilicity, suggesting divergent solubility profiles .
| Feature | Target Compound | 5-Fluorooxindole | 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol |
|---|---|---|---|
| Core Structure | Pyrimidine | Indole | Pyridine |
| Fluorine Position | Position 5 | Position 5 | Position 5 |
| Key Functional Groups | Trifluoropropyl sulfonyl, pyrrolidine | Ketone, aromatic ring | Hydroxypropyl, hydroxyl |
| Likely Solubility | Moderate (sulfonyl enhances polarity) | Low (aromatic dominance) | High (hydroxy groups) |
Sulfonyl-Containing Compounds
- Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate hydrochloride: Shares the trifluoropropyl group but replaces sulfonyl with an aminoacetate ester. The sulfonyl group in the target compound may improve stability and hydrogen-bonding capacity compared to the ester .
- Pyrazole Derivatives (e.g., 3a–3g) : describes 3-trifluoromethyl pyrazoles with allyl/phenyl substituents. While these lack pyrimidine or sulfonyl groups, their trifluoromethyl motifs highlight fluorine’s role in enhancing lipophilicity and bioactivity .
| Feature | Target Compound | Methyl 2-[(3,3,3-TFP)amino]acetate | Pyrazole Derivatives (3a–3g) |
|---|---|---|---|
| Fluorinated Group | Trifluoropropyl sulfonyl | Trifluoropropyl amino | 3-Trifluoromethyl |
| Core Structure | Pyrimidine | Ester-linked aliphatic chain | Pyrazole |
| Bioactivity Implications | Potential enzyme inhibition | Likely metabolic intermediate | Antifungal/antibacterial (inferred) |
Pyrrolidine and Piperidine Analogs
- 3-[(6-Fluoropyridin-3-yl)oxy]propan-1-ol : Contains a fluoropyridine ether linkage but lacks the pyrrolidine-sulfonyl group. The target compound’s pyrrolidine ring may confer conformational rigidity, influencing receptor binding .
- N-[2-(Diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide: A pyrrole derivative with a diethylaminoethyl chain. The absence of a sulfonyl group and pyrimidine core underscores differences in electronic properties and target selectivity .
Research Findings and Functional Insights
- Fluorine’s Role : Fluorine at position 5 on the pyrimidine ring likely reduces electron density, enhancing resistance to cytochrome P450-mediated metabolism, as seen in 5-fluorooxindole .
- Sulfonyl Group : The trifluoropropyl sulfonyl moiety may improve solubility compared to purely alkyl chains (e.g., methyl esters in ) while maintaining lipophilicity for membrane permeability .
- Pyrrolidine vs. Pyrazole : Pyrrolidine’s saturated ring offers flexibility for spatial alignment in binding pockets, contrasting with pyrazole’s planar rigidity in compounds .
Biological Activity
5-Fluoro-2-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a fluorinated compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a fluorine atom and a pyrrolidine moiety linked through an ether bond. The presence of a trifluoropropylsulfonyl group enhances its lipophilicity and may influence its biological interactions.
Research indicates that compounds with similar structures often exhibit significant biological activities due to their ability to interact with various biological targets. For instance, fluorinated derivatives are known to enhance metabolic stability and bioavailability. In the case of 5-Fluoro-2-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine, the following mechanisms have been proposed:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes involved in nucleotide synthesis, which could suggest a potential role in cancer therapy.
- Binding Affinity : The trifluoropropyl group may enhance binding affinity to target proteins due to increased hydrophobic interactions.
Anticancer Activity
Several studies have highlighted the anticancer potential of fluorinated pyrimidines. For example:
- Case Study 1 : A related compound demonstrated IC50 values in the nanomolar range against L1210 mouse leukemia cells, indicating potent growth inhibition through mechanisms involving intracellular release of active metabolites .
Structure-Activity Relationships (SAR)
The biological activity of 5-Fluoro-2-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can be influenced by modifications at various positions on the pyrimidine and pyrrolidine rings. Key findings from SAR studies include:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased potency against cancer cell lines |
| Alteration of alkyl chain length | Modulated lipophilicity and cellular uptake |
Research Findings
Recent findings from diverse sources emphasize the importance of continued research into the biological activity of this compound:
- In Vitro Studies : Investigations have shown that related fluorinated pyrimidines exhibit significant cytotoxicity against cancer cell lines. Studies suggest that the presence of fluorine enhances their ability to penetrate cell membranes and interact with intracellular targets .
- In Vivo Studies : Animal models have demonstrated that similar compounds can inhibit tumor growth effectively, supporting their potential use in therapeutic applications.
Q & A
Q. What are the optimal synthetic routes for 5-Fluoro-2-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves sequential functionalization of the pyrimidine core. First, introduce the fluorinated pyrrolidine-sulfonyl moiety via nucleophilic substitution under anhydrous conditions (e.g., using DMF as a solvent at 80–100°C). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate intermediates. Final purity (>98%) is validated using HPLC with UV detection at 254 nm, referencing protocols for structurally similar fluorinated pyrimidines . Waste handling should follow guidelines for fluorinated intermediates, including segregation and professional disposal .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Methodological Answer : Combine H/F NMR and X-ray crystallography. Fluorine NMR (F) resolves trifluoropropyl and sulfonyl group environments, while H NMR identifies pyrrolidine ring protons (e.g., coupling constants for axial vs. equatorial protons). For crystallography, grow single crystals via slow evaporation in acetonitrile/water. Compare observed bond angles (e.g., C–S–O in sulfonyl groups) to literature values for analogous compounds, such as 120.5° for C–S–O linkages .
Q. What solvent systems are suitable for solubility testing in biological assays?
- Methodological Answer : Use a tiered approach:
Polar solvents : DMSO (for stock solutions, ≤10% v/v in assays).
Aqueous buffers : PBS (pH 7.4) with 0.1% Tween-80 to enhance dispersion.
Validation : Measure solubility via UV-Vis spectroscopy at λmax (typically 260–280 nm for pyrimidines). Adjust pH if precipitation occurs, referencing protocols for fluorinated marine alkaloids .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the sulfonyl-pyrrolidine moiety’s role in bioactivity?
- Methodological Answer : Synthesize analogs with (a) sulfonyl replaced by carbonyl or phosphoryl groups and (b) pyrrolidine substituted with piperidine. Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based assays (IC50 determination). Compare binding affinities via molecular docking (AutoDock Vina) to identify key interactions, such as hydrogen bonding with the sulfonyl oxygen .
Q. What computational strategies predict metabolic stability of this compound?
- Methodological Answer :
In silico metabolism : Use software like Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., sulfonyl hydrolysis or pyrrolidine oxidation).
Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C–F bonds in the trifluoropropyl group; lower BDEs indicate higher lability.
Cross-validation : Compare predictions with in vitro microsomal stability data (human liver microsomes, NADPH cofactor) .
Q. How to resolve contradictions in cytotoxicity data across cell lines?
- Methodological Answer :
- Hypothesis 1 : Purity discrepancies. Reanalyze batches via LC-MS to detect trace impurities (e.g., de-fluorinated byproducts).
- Hypothesis 2 : Cell-specific uptake. Perform cellular accumulation studies using F-MRI or radiolabeled analogs (e.g., F PET tracers).
- Statistical Analysis : Apply multivariate regression to correlate cytotoxicity with expression levels of efflux transporters (e.g., P-gp) .
Q. What strategies optimize enantiomeric purity of the pyrrolidine-sulfonyl intermediate?
- Methodological Answer :
- Chiral resolution : Use preparative HPLC with a Chiralpak IA column (hexane:isopropanol 90:10, 1 mL/min).
- Asymmetric synthesis : Employ Evans’ oxazolidinone auxiliaries during pyrrolidine ring formation. Monitor enantiomeric excess (ee) via polarimetry or chiral GC .
Q. How to investigate synergistic effects with other fluorinated therapeutics?
- Methodological Answer : Design a checkerboard assay combining this compound with fluorinated antifolates (e.g., 5-fluorouracil). Calculate synergy scores (FIC index <0.5) and validate via RNA-seq to identify co-targeted pathways (e.g., thymidylate synthase inhibition). Reference marine-derived compound synergy models for dose optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
